Solubility of 2-Chloro-5-methylpyridine-4-boronic acid in Organic Solvents
Solubility of 2-Chloro-5-methylpyridine-4-boronic acid in Organic Solvents
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Chloro-5-methylpyridine-4-boronic acid (CAS: 1003043-40-0).[1][2] It is designed to support process chemists and researchers in optimizing reaction conditions, specifically for Suzuki-Miyaura cross-coupling and intermediate synthesis.[1][2][3]
[1][2][3]
Executive Summary
2-Chloro-5-methylpyridine-4-boronic acid is a functionalized heterocyclic building block characterized by competing solubility behaviors.[1][2][3] Unlike simple aryl boronic acids, its solubility is governed by the interplay between the electron-deficient pyridine ring , the lipophilic methyl/chloro substituents , and the hydrogen-bonding boronic acid moiety .[1][2]
Crucially, this compound exists in a dynamic equilibrium with its dehydrated trimer (boroxine).[2][3] Understanding this equilibrium is the key to reproducible solubility, as "insolubility" is often a misdiagnosis of boroxine formation or suboptimal solvent polarity.[2][3]
Physicochemical Profile & Solubility Mechanism[4]
To predict and manipulate solubility, one must understand the molecular drivers:
| Feature | Chemical Effect | Solubility Implication |
| 2-Chloro Substituent | Strong electron-withdrawing (-I) effect.[1][2][3] | Drastically reduces the basicity of the pyridine nitrogen, preventing zwitterion formation at neutral pH.[3] Increases solubility in organics (e.g., EtOAc, THF) compared to non-halogenated pyridine boronic acids.[3] |
| 5-Methyl Group | Lipophilic contribution.[1][3] | Enhances solubility in non-polar aprotic solvents (DCM, Toluene) relative to the methoxy analog.[2][3] |
| Boronic Acid Group | Hydrogen bond donor/acceptor.[3][4][5] | Drives dimerization and trimerization (boroxine).[3] High affinity for polar protic solvents (MeOH) and high-dielectric aprotic solvents (DMSO).[1][3] |
The Boroxine Equilibrium
In solid state and non-protic solvents, the acid dehydrates to form a six-membered boroxine ring.[1][2][3][6] This anhydride is generally more soluble in non-polar solvents (like chloroform) but less reactive in coupling reactions until hydrolyzed.[2][3]
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its boroxine anhydride.[2] Solubility protocols must account for water content to shift this equilibrium.[3]
Solubility Landscape
The following data categorizes solvent suitability based on experimental trends for 2-halopyridine-4-boronic acids.
Tier 1: High Solubility (Primary Solvents)
Recommended for stock solutions (0.5 – 1.0 M).[2][3]
-
DMSO (Dimethyl sulfoxide): The gold standard.[3] Disrupts hydrogen bonding networks effectively.[1][3]
-
DMF (Dimethylformamide): Excellent solubility; often used for high-temperature couplings.[1][2][3]
-
DMAc (Dimethylacetamide): Similar profile to DMF, often used in process chemistry to avoid sulfur contamination from DMSO.[2][3]
Tier 2: Moderate Solubility (Reaction Solvents)
Recommended for active reactions (0.1 – 0.5 M).[2][3] Heating may be required.[1][2]
-
Methanol / Ethanol: Good solubility due to H-bonding.[1][3] Note: Can form boronic esters (solvolysis) upon prolonged storage, which is usually reversible in aqueous workups.[2][3]
-
THF (Tetrahydrofuran): Moderate solubility.[3] Often improved by adding a small percentage of water or base.[3]
-
1,4-Dioxane: Excellent for Suzuki couplings when mixed with water.[1][2][3]
Tier 3: Low / Conditional Solubility
Requires cosolvents or specific conditions.[1][3]
-
DCM / Chloroform: The boroxine form is soluble here, but the free acid is sparingly soluble.[2][3]
-
Toluene: Poor solubility unless heated or if the compound is fully dehydrated to the boroxine.[3]
Solubility Data Summary
| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Stock solutions, library synthesis.[1][2] |
| Polar Protic | Methanol, Ethanol, iPrOH | Good (20-50 mg/mL) | Recrystallization, LCMS prep.[3] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10-30 mg/mL) | Cross-coupling reaction media.[1] |
| Chlorinated | DCM, Chloroform | Poor (<5 mg/mL) | Workup/Extraction (unless boroxine).[2][3] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Precipitation/Anti-solvent.[2][3] |
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (DMSO)
Use this for biological assays or high-throughput screening to prevent precipitation.[1][2]
-
Weighing: Weigh the target mass of 2-Chloro-5-methylpyridine-4-boronic acid.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Sonication: Sonicate at ambient temperature for 5–10 minutes. The solution should be clear and slightly yellow.[3]
-
Storage: Store at -20°C under nitrogen. DMSO is hygroscopic; absorbed water will slowly hydrolyze any boroxine present back to the acid (beneficial) but may degrade the compound over months (protodeboronation).[2][3]
Protocol B: Dissolution for Suzuki-Miyaura Coupling
Optimized for biphasic reaction conditions.[1][3]
-
Solvent System: Select a 4:1 mixture of 1,4-Dioxane : Water .[1][2][3] The water is critical to hydrolyze the boroxine anhydride into the reactive monomeric acid.[3]
-
Base Addition: Add the inorganic base (e.g.,
or , 2.0–3.0 equiv).[2][3] -
Mixing: Stir the slurry. The boronic acid will dissolve as it converts to the boronate species (
) in the alkaline aqueous phase.[1][2][3] -
Catalyst: Add the Pd catalyst only after the boronic acid is fully dispersed/dissolved to ensure efficient transmetallation.[3]
Stability & Troubleshooting (Protodeboronation)
Pyridine boronic acids are prone to protodeboronation (loss of the boron group), yielding the parent pyridine (2-chloro-5-methylpyridine).[1][2]
-
Mechanism: Facilitated by high temperatures and strong bases, particularly in the presence of trace metal contaminants.[3]
-
Diagnosis: If solubility suddenly increases accompanied by a smell of "pyridine" (or change in LCMS showing M-H mass), the compound has degraded.[2][3]
-
Prevention:
References
-
Indofine Chemical Company. Pyridine-4-boronic acid MSDS & Solubility Data. Retrieved from
-
National Institutes of Health (PMC). Thermodynamics of Boroxine Formation from Boronic Acid Monomers. Available at
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at
-
Sigma-Aldrich. 2-Chloro-3-methylpyridine-5-boronic acid Product Specification. Retrieved from [1][7]
-
University of Edinburgh. The Boroxine–Boronic Acid Equilibrium. Available at [3]
Sources
- 1. (2-Chloro-5-methoxypyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. combi-blocks.com [combi-blocks.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. echemi.com [echemi.com]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
